molecular formula C20H16N4O B15217535 5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one CAS No. 833488-15-6

5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one

Cat. No.: B15217535
CAS No.: 833488-15-6
M. Wt: 328.4 g/mol
InChI Key: QVWPBHMVLUSIOY-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinone-pyrimidinone hybrid family, characterized by a fused bicyclic system comprising a quinoline core and a pyrimidine ring. The 4-methylphenyl substituent at position 6 of the pyrimidinone ring and the amino group at position 2 contribute to its unique electronic and steric properties.

Properties

CAS No.

833488-15-6

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

5-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]quinolin-8-ol

InChI

InChI=1S/C20H16N4O/c1-12-4-6-13(7-5-12)16-11-17(24-20(21)23-16)14-8-9-18(25)19-15(14)3-2-10-22-19/h2-11,25H,1H3,(H2,21,23,24)

InChI Key

QVWPBHMVLUSIOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several steps including ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline derivatives.

Scientific Research Applications

5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Core Structure Variations
  • 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (): Features a pyrimidine carbonyl linkage to the quinolinone, altering conjugation and solubility compared to the fused system of the target compound.
Substituent Variations
Compound Name Substituent at Pyrimidine Position 6 Key Functional Groups Melting Point (°C)
Target Compound 4-Methylphenyl Amino, Quinolinone Not Reported
5-[2-Amino-6-(4-chlorophenyl)...]quinolin-8-one 4-Chlorophenyl Amino, Quinolinone Not Reported
4a () 4-Methoxyphenylaminomethyl Amino, Thieno-pyrimidinone 214–215
4d () 4-Chlorophenylaminomethyl Amino, Thieno-pyrimidinone 254–256
Compound 11 () Varied aryl groups Thiazole, Chromenone 200–254

Physicochemical and Spectroscopic Properties

  • Melting Points: The target compound’s analogs exhibit high thermal stability (200–256°C), consistent with extended aromatic systems and hydrogen-bonding capacity (e.g., amino and carbonyl groups) .
  • Spectroscopic Data: 1H NMR: Aromatic protons in the target compound’s quinoline and pyrimidinone rings are expected to resonate at δ 6.5–8.5 ppm, similar to analogs in and . IR: Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N–H stretching) are common across pyrimidinone derivatives .

Biological Activity

The compound 5-[2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one represents a class of heterocyclic compounds with significant biological activity. Its structure, featuring a pyrimidine ring fused with a quinoline moiety, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure

The molecular formula of the compound is C15H14N4OC_{15}H_{14}N_{4}O with a molecular weight of approximately 270.3 g/mol. The compound's structure can be depicted as follows:

Structure 5 2 Amino 6 4 methylphenyl pyrimidin 4 3H ylidene quinolin 8 5H one\text{Structure }\text{5 2 Amino 6 4 methylphenyl pyrimidin 4 3H ylidene quinolin 8 5H one}

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV . The structural similarity of 5-[2-amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one to known NNRTIs warrants further investigation into its antiviral properties.
  • Antitumor Activity : The presence of a quinoline scaffold has been associated with anticancer properties. Compounds containing similar structures have shown effectiveness against various cancer cell lines, indicating that this compound may also possess cytotoxic effects against tumors .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized similar pyrimidine derivatives and evaluated their biological activities against HIV. The results indicated moderate to high activity against HIV strains, suggesting that modifications to the pyrimidine ring could enhance antiviral efficacy .
  • Structure-Activity Relationship (SAR) :
    • SAR studies highlight the importance of specific substituents on the pyrimidine ring for enhancing biological activity. For instance, the introduction of electron-donating groups at particular positions on the ring has been shown to improve potency against viral targets .
  • Cytotoxicity Studies :
    • Research involving related compounds demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications. The mechanism of action often involves induction of apoptosis in cancer cells, making these compounds promising candidates for further development .

Data Table: Biological Activity Summary

Activity Type Compound Target IC50/EC50 Values References
Antiviral5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-oneHIV Reverse TranscriptaseModerate (exact values TBD)
AntitumorSimilar PyrimidinesVarious Cancer Cell LinesIC50 < 10 μM (varies by cell line)

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